molecular formula C14H15N3O2 B2555684 N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1052632-20-8

N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2555684
CAS RN: 1052632-20-8
M. Wt: 257.293
InChI Key: JGZCRMVPLJPHPK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ADP or 4-acetyl-1,3-dimethylpyrazol-5-ylcarboxamide and has a molecular formula of C12H14N2O2.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Techniques

    Novel synthetic approaches to pyrazole-4-carboxamides have been reported, demonstrating the versatility of N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide in heterocyclic chemistry. For instance, the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives showcases the chemical reactivity of related compounds towards different nucleophiles, leading to a variety of novel sulfonamide derivatives with potential bioactivity (Fahim & Shalaby, 2019).

  • Biological Evaluation

    The synthesized compounds, particularly those with modifications at the pyrazole ring, have been evaluated for their biological activities. Some chlorinated compounds exhibited significant in vitro antitumor activity against specific cell lines, highlighting the potential of this compound derivatives in cancer research (Fahim & Shalaby, 2019).

Molecular Docking Studies

  • Molecular Docking: Molecular docking studies have been used to predict the interaction between synthesized compounds and biological targets. For instance, docking results of certain pyrazole-4-carboxamide derivatives indicated good inhibitory activity against Botrytis cinerea, with the difluoromethyl pyrazole moiety being identified as the key active group. This suggests that derivatives of this compound could serve as potential leads in the development of new antifungal agents (Qiao et al., 2019).

properties

IUPAC Name

N-(4-acetylphenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-13(8-17(3)16-9)14(19)15-12-6-4-11(5-7-12)10(2)18/h4-8H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZCRMVPLJPHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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